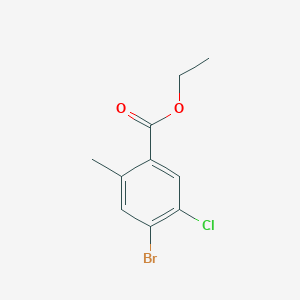

Ethyl 4-bromo-5-chloro-2-methylbenzoate

Description

Properties

Molecular Formula |

C10H10BrClO2 |

|---|---|

Molecular Weight |

277.54 g/mol |

IUPAC Name |

ethyl 4-bromo-5-chloro-2-methylbenzoate |

InChI |

InChI=1S/C10H10BrClO2/c1-3-14-10(13)7-5-9(12)8(11)4-6(7)2/h4-5H,3H2,1-2H3 |

InChI Key |

IYIDEKGERAPLAY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1C)Br)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects: Halogen Positioning: The target compound’s bromine (position 4) and chlorine (position 5) create steric and electronic effects distinct from analogs like Ethyl 5-bromo-2-chlorobenzoate (Br at 5, Cl at 2). Halogens at meta/para positions may enhance electrophilic substitution resistance compared to ortho-substituted analogs. Methyl vs.

Ester Group Influence :

- Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl esters, impacting solubility and bioavailability. Methyl esters, however, may hydrolyze faster under physiological conditions .

Fluorine Substitution :

- Ethyl 5-bromo-2-chloro-4-fluorobenzoate introduces fluorine at position 4, which can enhance metabolic stability and binding affinity in drug design due to its electronegativity and small atomic radius .

Synthetic Routes: The target compound’s synthesis likely parallels methods used for Methyl 5-bromo-4-chloro-2-methoxybenzoate, involving esterification of the corresponding acid with ethanol, potassium carbonate, and ethyl iodide under reflux .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-bromo-5-chloro-2-methylbenzoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding benzoic acid derivative using ethanol under acidic catalysis (e.g., H₂SO₄). Key parameters include temperature control (60–80°C), stoichiometric excess of ethanol, and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity. Yield optimization requires monitoring by TLC and adjusting reaction time (typically 12–24 hours) to balance conversion and byproduct formation .

Q. How can the structure of this compound be unequivocally confirmed?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Assign signals based on substituent-induced deshielding (e.g., bromine at C4 causes downfield shifts in adjacent protons).

- X-ray crystallography : Resolve crystal structure using SHELX software for refinement (SHELXL for small-molecule refinement; SHELXS/SHELXD for phase determination) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula via exact mass matching.

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom at C4 is more reactive than chlorine at C5 in Suzuki-Miyaura couplings due to lower bond dissociation energy. Steric hindrance from the methyl group at C2 slows reactivity at C4; thus, optimized conditions require:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) with higher ligand ratios to stabilize intermediates.

- Base : K₂CO₃ in THF/water (3:1) at 80°C.

- Monitoring : Track reaction progress via GC-MS to identify competing pathways (e.g., dehalogenation at C5). Comparative studies with analogs (e.g., methyl vs. ethyl esters) reveal steric effects on coupling efficiency .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:

- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) with ≥98% purity thresholds.

- Dose-response studies : Test across multiple concentrations (e.g., 1 nM–100 µM) in enzyme inhibition assays (e.g., kinase targets).

- Metabolic stability : Compare results in cell-free vs. cell-based assays to differentiate direct activity from metabolite effects. Structural analogs (e.g., fluoro-substituted derivatives) can isolate electronic vs. steric contributions .

Q. How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G* basis set) identify transition-state geometries. Key steps:

- Electrostatic potential maps : Highlight electron-deficient regions (e.g., C4 bromine vs. C5 chlorine).

- NBO analysis : Quantify charge distribution to predict nucleophilic attack sites (e.g., C4 bromine’s lower electron density favors SN2 mechanisms).

- Validation : Compare predicted outcomes with experimental data (e.g., azide substitution yields 4-azido derivatives preferentially) .

Key Research Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.